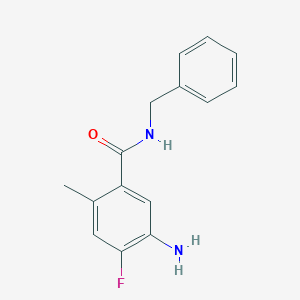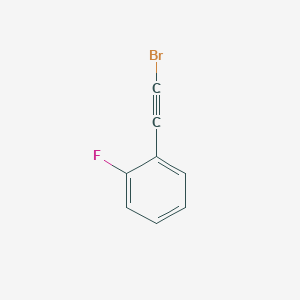
1-(2-Bromoethynyl)-2-fluorobenzene
Descripción general
Descripción
1-(2-Bromoethynyl)-2-fluorobenzene is an organic compound with the molecular formula C8H4BrF It is a derivative of benzene, where a bromine atom and a fluorine atom are substituted at the 2-ethynyl and 2-fluoro positions, respectively
Métodos De Preparación
The synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene typically involves a two-step process. The first step is the bromination of ethynylbenzene to form 2-bromoethynylbenzene. This is followed by a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(2-Bromoethynyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, forming complex cyclic structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethynyl derivative.
Common reagents used in these reactions include nucleophiles like sodium methoxide, catalysts like palladium, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethynyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethynyl)-2-fluorobenzene exerts its effects involves the interaction of its bromine and fluorine atoms with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
1-(2-Bromoethynyl)-2-fluorobenzene can be compared with other similar compounds such as:
- 1-(2-Bromoethynyl)-4-chlorobenzene
- 1-(2-Bromoethynyl)-4-methylbenzene
- 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its applications and behavior.
Propiedades
IUPAC Name |
1-(2-bromoethynyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHQHVJJTFDQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




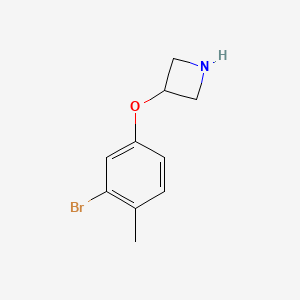
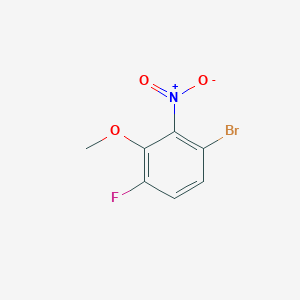
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
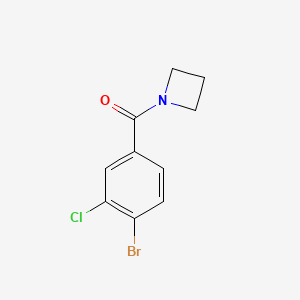

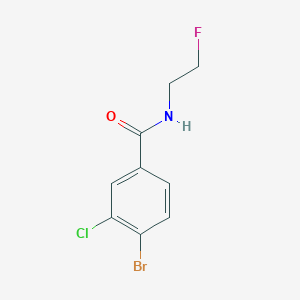
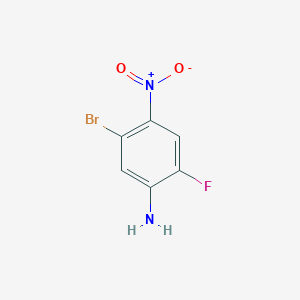

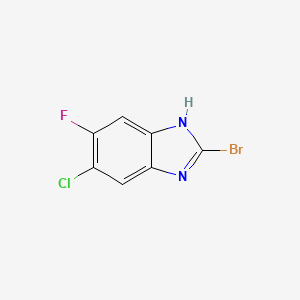
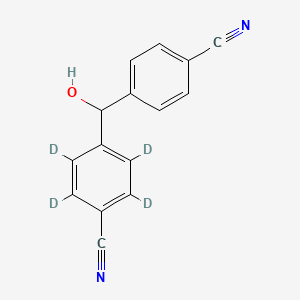
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
